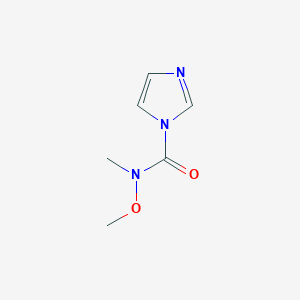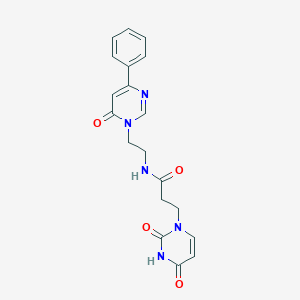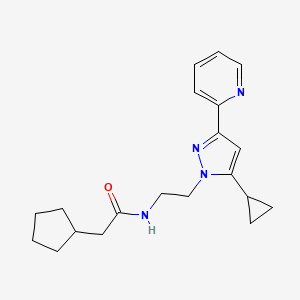![molecular formula C9H9N3O2 B2488898 Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2126178-59-2](/img/structure/B2488898.png)
Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound that is widely used in scientific research. It belongs to the class of heterocyclic compounds and is commonly referred to as M-MIC. It has various applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of M-MIC involves the formation of adducts with DNA. The adducts are formed by the reaction of M-MIC with the nitrogen atoms in the DNA bases. This leads to the disruption of the DNA structure and function. The adducts can cause mutations and lead to the development of cancer.
Effets Biochimiques Et Physiologiques
M-MIC has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and mutations. It has also been shown to affect cell proliferation and apoptosis. M-MIC has been shown to have toxic effects on cells and can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
M-MIC has several advantages for lab experiments. It is a well-established compound that has been used by many researchers. It is relatively easy to synthesize and is commercially available. However, M-MIC has some limitations for lab experiments. It can be toxic to cells and requires careful handling. It also has limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of M-MIC. One direction is the development of new methods for the synthesis of M-MIC. Another direction is the study of the effects of M-MIC on different types of cells and tissues. The development of new fluorescent probes based on M-MIC is another direction for future research. The study of the mechanism of action of M-MIC and its interaction with DNA is also an important area for future research. Finally, the development of new drugs based on M-MIC is another direction for future research.
Conclusion:
Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate is a widely used chemical compound in scientific research. It has various applications in the field of chemistry, biochemistry, and pharmacology. The synthesis method is well-established, and it has been shown to have both biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for the study of M-MIC. The development of new methods for synthesis, the study of its effects on different types of cells and tissues, and the development of new drugs based on M-MIC are all areas for future research.
Méthodes De Synthèse
The synthesis of M-MIC involves the reaction of 2-amino-4-methylimidazole with ethyl 2-chloroacetate in the presence of a base. The resulting product is then treated with methyl iodide to obtain M-MIC. The synthesis method is well-established and has been used by many researchers.
Applications De Recherche Scientifique
M-MIC has various applications in scientific research. It is used as a fluorescent probe for the detection of DNA damage. It has also been used as a model compound for the study of carcinogenic compounds. M-MIC has been shown to induce mutations in bacterial and mammalian cells. It has also been used in the study of DNA repair mechanisms.
Propriétés
IUPAC Name |
methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-11-7(9(13)14-2)8-10-4-3-5-12(6)8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSZEZYXFXSFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)


![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)



![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)



![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)